molecular formula C18H23N3O B2415351 (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-81-7

(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2415351
CAS No.: 1797874-81-7
M. Wt: 297.402
InChI Key: UKXGAFQSKCIGAH-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a specialized chemical scaffold designed for advanced pharmaceutical and biological research. This compound integrates a rigid (3r,5r,7r)-adamantane moiety with a reducible 7,8-dihydropyrido[4,3-d]pyrimidine system, a structure recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors. The adamantane group is known to confer favorable properties such as enhanced lipid solubility and metabolic stability, which can be crucial for probing drug-target interactions . The dihydropyridopyrimidinone core is a privileged structure in drug discovery, frequently found in compounds designed to inhibit specific kinase families . Researchers can leverage this molecule as a key intermediate or precursor in the design and synthesis of novel therapeutic agents. Its potential research applications span the investigation of kinase signaling pathways, the development of treatments for resistant cancers, and the exploration of central nervous system (CNS) targets where adamantane derivatives have shown historical relevance. This compound is provided for Research Use Only and is intended for qualified laboratory researchers to facilitate the advancement of scientific knowledge.

Properties

IUPAC Name

1-adamantyl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-17(21-2-1-16-15(10-21)9-19-11-20-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGAFQSKCIGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantane derivative, followed by the construction of the dihydropyridopyrimidine ring system. Key steps may include:

    Adamantane Functionalization: Introduction of functional groups onto the adamantane core.

    Cyclization Reactions: Formation of the dihydropyridopyrimidine ring through cyclization reactions involving appropriate precursors.

    Coupling Reactions: Coupling of the adamantane derivative with the dihydropyridopyrimidine intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the adamantane moiety’s known activity in this area.

    Materials Science: Use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The adamantane moiety is known to interact with the central nervous system, potentially modulating neurotransmitter release or receptor activity. The dihydropyridopyrimidine ring system may contribute additional binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Pyridopyrimidines: A class of compounds with various biological activities, including kinase inhibition.

Biological Activity

The compound (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • The adamantane moiety , which is known for its stability and ability to interact with various biological targets.
  • The dihydropyrido-pyrimidine structure , which is often associated with biological activity in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.

  • Inhibition of Protein Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to cell cycle arrest in cancer cells, thereby reducing tumor growth.
  • Antioxidant Activity : The presence of the adamantane structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Data

Biological ActivityMechanismReference
CDK InhibitionCell cycle arrest in cancer cells
Antioxidant EffectsScavenging free radicals
CytotoxicityInduction of apoptosis in tumor cells

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups. These findings suggest potential for therapeutic use in oncology.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Initial toxicity assessments indicate that the compound exhibits a favorable safety margin at therapeutic doses; however, long-term studies are necessary to fully evaluate its safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone, and how can purity/yield be maximized?

  • Methodology : Multi-step synthesis typically involves coupling the adamantane moiety to the pyrido-pyrimidine core via nucleophilic substitution or coupling reactions (e.g., using chlorinated intermediates). Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (40–80°C), and catalysts like DMAP or EDC . Purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) improves yield (up to 89% reported in similar compounds) .
  • Key Challenges : Adamantane’s steric bulk requires longer reaction times for complete substitution. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Confirms adamantane’s rigid CH₂ groups (δ ~1.7–2.1 ppm) and pyrido-pyrimidine aromatic protons (δ ~7.0–8.5 ppm) .
  • LC-MS : Validates molecular weight (C₂₁H₂₃N₃O, m/z 246.32) and detects impurities .
  • FTIR : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and NH/OH groups (if present) .

Q. What preliminary biological screening assays are recommended to explore its therapeutic potential?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A549 lung cancer) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR L858R/T790M) using ATP-competitive binding protocols .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrido-pyrimidine ring to assess impact on EGFR inhibition (e.g., 2,4-dimethylthiazole analogs show >90% inhibition ).
  • Adamantane Derivatives : Replace adamantane with smaller bicyclic systems (e.g., norbornane) to reduce steric hindrance and improve target binding .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., EGFR’s hydrophobic pocket) .

Q. What mechanisms underlie its reported enzyme inhibitory activity (e.g., EGFR)?

  • Methodology :

  • Kinase Assays : Use recombinant EGFR mutants (L858R/T790M) in HTRF-based assays to measure competitive inhibition of ATP binding .
  • X-ray Crystallography : Co-crystallize the compound with EGFR to resolve binding modes (e.g., hydrogen bonding with Met793) .
  • Mutagenesis Studies : Introduce point mutations (e.g., T790M) in cell lines to validate resistance profiles .

Q. How do pharmacokinetic properties (e.g., absorption, metabolism) influence its in vivo efficacy?

  • Methodology :

  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Plasma Stability : Incubate with mouse plasma (37°C, 1 hr) and quantify via LC-MS .
  • Metabolite Identification : Liver microsome assays (human/mouse) to detect oxidative metabolites (e.g., hydroxylation at adamantane) .
  • In Vivo Studies : Administer via oral gavage in murine models; collect plasma for AUC analysis .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. low enzyme inhibition) be resolved?

  • Methodology :

  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify unintended targets .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-dependent vs. -independent cell death pathways .
  • Transcriptomic Analysis : RNA-seq on treated cells to uncover non-kinase-mediated mechanisms (e.g., oxidative stress pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.